3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S . This compound is known for its unique bicyclic structure, which includes a diaza-bicyclo[4.2.0]octane core. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
The synthesis of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carboxylic acid group: This step often involves the use of carboxylation reactions.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst.
Tosylation: Finally, the ester is tosylated using tosyl chloride in the presence of a base such as pyridine.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The diaza-bicyclo[4.2.0]octane core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tosylate group can also participate in nucleophilic substitution reactions, modifying the activity of the compound .
Comparison with Similar Compounds
Similar compounds to 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate include:
- 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid methyl ester
- 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid ethyl ester
- 3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester
These compounds share the same bicyclic core but differ in the ester group attached to the carboxylic acid. The uniqueness of this compound lies in its specific ester and tosylate groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,12H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNRMFJRNVEBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC2C1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.